molecular formula C13H12N2O3S2 B3965799 Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate

Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B3965799
M. Wt: 308.4 g/mol
InChI Key: WZLLRYGOMWDSJZ-UHFFFAOYSA-N
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Description

Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 2-thienylcarbonylamino group at position 2, a methyl group at position 4, and a prop-2-enyl ester at position 3. The thiazole ring contributes to its aromatic stability, while the substituents confer distinct electronic and steric properties. The prop-2-enyl ester may influence solubility and metabolic stability, making this compound a candidate for medicinal chemistry research.

Properties

IUPAC Name

prop-2-enyl 4-methyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-3-6-18-12(17)10-8(2)14-13(20-10)15-11(16)9-5-4-7-19-9/h3-5,7H,1,6H2,2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLLRYGOMWDSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the thiophene moiety, and the esterification process. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate is highlighted through comparisons with related thiazole derivatives:

Data Table: Key Structural and Functional Comparisons

Compound Name Structural Features Substituents Bioactivity/Applications Reference
This compound Thiazole core with 2-thienylcarbonylamino, 4-methyl, and prop-2-enyl ester 2-Thienyl, methyl, prop-2-enyl Potential antimicrobial, anticancer (inferred from analogs)
Ethyl 4-methyl-2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate Nitrophenyl propenoyl substituent at position 2 3-Nitrophenyl, ethyl ester Antimicrobial, anticancer (explicitly studied)
Methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate Dual thiazole rings with pyrrole and phenyl groups Pyrrole, phenyl Anticancer (in vitro studies)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate Trifluoromethylphenyl substituent at position 2 CF₃-phenyl, ethyl ester High thermal stability; used in material science
Methyl 5-methyl-2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate Tetrazole and phenyl groups at position 2 Tetrazole, phenyl Anti-inflammatory, enzyme inhibition

Key Observations

Substituent Effects on Bioactivity: The 2-thienyl group in the target compound may enhance π-π stacking with biological targets compared to phenyl or nitrophenyl groups in analogs .

Ester Group Influence :

  • Prop-2-enyl ester vs. ethyl/methyl esters: The allyl group may improve membrane permeability due to its lipophilicity but could reduce metabolic stability compared to saturated esters .

Heterocyclic Diversity :

  • Compounds with tetrazole () or pyrrole () moieties exhibit divergent bioactivities (e.g., anti-inflammatory vs. anticancer), underscoring the role of heterocycle choice in target specificity.

Structural Complexity :

  • Dual thiazole systems () or fused rings () often show enhanced potency but may complicate synthesis and scalability compared to simpler derivatives like the target compound.

Research Findings and Implications

  • Antimicrobial Potential: Thiazoles with electron-deficient aryl groups (e.g., nitrophenyl in ) exhibit stronger antibacterial activity than those with electron-rich substituents like thienyl. However, the thienyl group’s sulfur atom may confer unique interactions with bacterial enzymes .
  • Anticancer Activity : Pyrrole- and tetrazole-containing analogs () show higher cytotoxicity in cancer cell lines, suggesting that the target compound’s thienyl group might require optimization for oncology applications.
  • Synthetic Accessibility: The prop-2-enyl ester in the target compound can be synthesized via Mitsunobu or Steglich esterification, similar to methods in , but purity challenges arise due to its allylic reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Prop-2-enyl 4-methyl-2-(2-thienylcarbonylamino)-1,3-thiazole-5-carboxylate

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